molecular formula C13H19Cl2N3O2 B8343136 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B8343136
M. Wt: 320.21 g/mol
InChI Key: HBBRUIJYLZSLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide core, along with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting 4-amino-5-chloro-2-methoxybenzoic acid is then reacted with piperidine to form the desired benzamide compound.

    Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.

    Clebopride: Another benzamide derivative with similar pharmacological properties.

Uniqueness

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern on the benzamide core, which imparts distinct pharmacological properties. Its combination of an amino group, chloro group, and methoxy group, along with the piperidine ring, differentiates it from other benzamide derivatives.

Properties

Molecular Formula

C13H19Cl2N3O2

Molecular Weight

320.21 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride

InChI

InChI=1S/C13H18ClN3O2.ClH/c1-19-12-7-11(15)10(14)6-9(12)13(18)17-8-2-4-16-5-3-8;/h6-8,16H,2-5,15H2,1H3,(H,17,18);1H

InChI Key

HBBRUIJYLZSLSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCNCC2)Cl)N.Cl

Origin of Product

United States

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